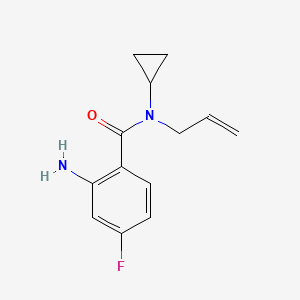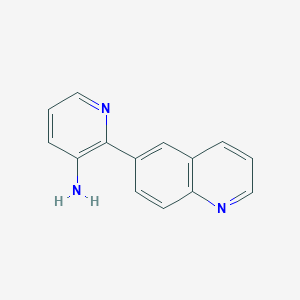![molecular formula C18H19N5O B7621857 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide](/img/structure/B7621857.png)
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide typically involves the cycloaddition reaction of nitriles with azides to form the tetrazole ring. One common method involves the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The resulting tetrazole intermediate is then acylated with N-methyl-N-phenylacetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, although it is generally resistant to mild oxidants.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- N-(2-ethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
- 3-(tetrazol-5-yl)triazole
Uniqueness
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its combination of the tetrazole ring with the N-methyl-N-phenylacetamide moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-9-11-15(12-10-14)18-19-21-23(20-18)13-17(24)22(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXRXWEQQBTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
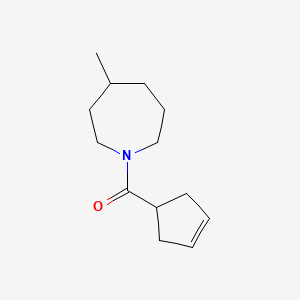
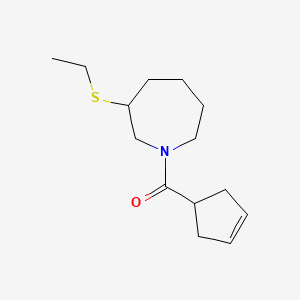
![1-cyclopropyl-N-[[1-(1-methylpyrazol-4-yl)triazol-4-yl]methyl]methanamine](/img/structure/B7621788.png)
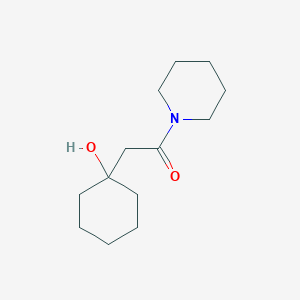
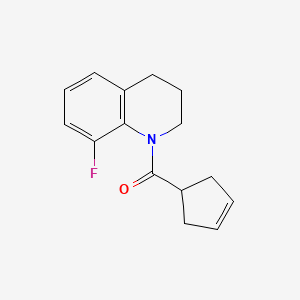
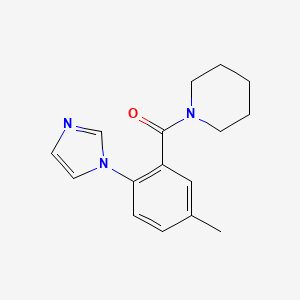
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7621814.png)
![4-Methyl-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621825.png)
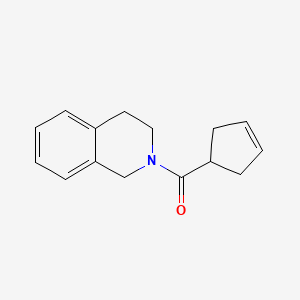
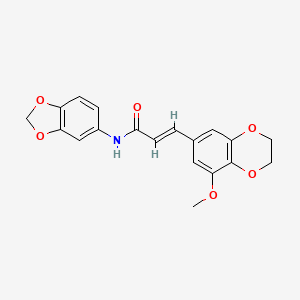
![4-Methyl-3-[(1-phenylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621834.png)
![2-[(2-Pyridin-2-ylimidazol-1-yl)methyl]indolizine-1-carbonitrile](/img/structure/B7621836.png)
